3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
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Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide is a novel organic molecule that has been the focus of various studies due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising an oxazole ring and a pyridine derivative, which may contribute to its biological activity. The molecular formula is C15H18N4O with a molecular weight of approximately 270.33 g/mol.
Synthesis
Synthesis methods for this compound typically involve multi-step organic reactions, including:
- Formation of the oxazole ring via cyclization reactions.
- Substitution reactions to introduce the pyrazole and pyridine moieties.
- Final amide formation through coupling with appropriate acylating agents.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
A549 (Lung Cancer) | 7.8 | Cell cycle arrest |
Antimicrobial Activity
Research has also highlighted the compound's antimicrobial potential. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Mechanistic Studies
Mechanistic studies utilizing molecular docking have provided insights into how this compound interacts with biological targets. For instance, docking studies with human prostaglandin reductase (PTGR2) showed favorable binding interactions, indicating potential as an anti-inflammatory agent.
Case Studies
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound in cancer treatment. Results from a recent study indicated a significant reduction in tumor size in mice treated with the compound compared to control groups.
- Toxicology Assessments : Toxicological evaluations have been conducted to determine safety profiles. Acute toxicity studies revealed no significant adverse effects at therapeutic doses.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-16(13(2)25-22-12)4-5-18(24)20-9-14-6-7-19-17(8-14)15-10-21-23(3)11-15/h6-8,10-11H,4-5,9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGWSEPBHBQSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.